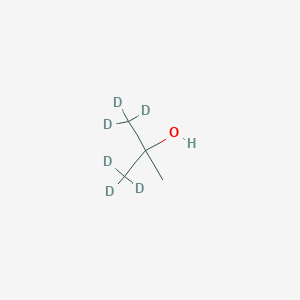
Tert-butanol-1,1,1,3,3,3-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butanol-1,1,1,3,3,3-D6: is a deuterated form of tert-butanol, where six hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it valuable in various analytical and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Grignard Reaction: Tert-butanol-1,1,1,3,3,3-D6 can be synthesized by reacting acetone with methylmagnesium chloride in the presence of deuterium oxide. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{CO} + \text{CH}_3\text{MgCl} \rightarrow \text{(CH}_3\text{)}_3\text{COH} ] The product is then treated with deuterium oxide to replace the hydrogen atoms with deuterium.
-
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of isobutylene in the presence of deuterium gas. This method is often used for industrial-scale production.
Industrial Production Methods: this compound is commercially produced by the catalytic hydration of isobutylene using deuterium oxide. This process involves the use of a strong acid catalyst to facilitate the hydration reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butanol-1,1,1,3,3,3-D6 can undergo oxidation reactions to form tert-butyl hydroperoxide.
Reduction: It can be reduced to isobutane in the presence of a strong reducing agent.
Substitution: The hydroxyl group can be substituted with halogens using reagents like hydrogen chloride to form tert-butyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Hydrogen halides like hydrogen chloride or hydrogen bromide.
Major Products:
Oxidation: Tert-butyl hydroperoxide.
Reduction: Isobutane.
Substitution: Tert-butyl chloride.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a solvent and reagent in various organic synthesis reactions.
- Employed in isotopic labeling studies to trace reaction mechanisms.
Biology:
- Utilized in metabolic studies to understand the pathways and mechanisms of deuterium incorporation.
Medicine:
- Investigated for its potential use in drug development and pharmacokinetic studies due to its isotopic labeling.
Industry:
- Used as a solvent in the production of pharmaceuticals and other fine chemicals.
- Employed in the manufacture of perfumes and flavorings.
Mecanismo De Acción
Tert-butanol-1,1,1,3,3,3-D6 exerts its effects primarily through its hydroxyl group, which can participate in hydrogen bonding and other interactions. The deuterium atoms provide stability and resistance to metabolic breakdown, making it useful in various studies. The compound can inhibit enzymes like calmodulin and methionine aminopeptidase 2, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Tert-butanol: The non-deuterated form of the compound.
Isobutanol: An isomer with a different structure.
Butan-2-ol: Another isomer with a secondary alcohol group.
Uniqueness:
- Tert-butanol-1,1,1,3,3,3-D6 is unique due to its deuterium content, which provides distinct physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required.
Propiedades
Fórmula molecular |
C4H10O |
|---|---|
Peso molecular |
80.16 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexadeuterio-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3 |
Clave InChI |
DKGAVHZHDRPRBM-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C)(C([2H])([2H])[2H])O |
SMILES canónico |
CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


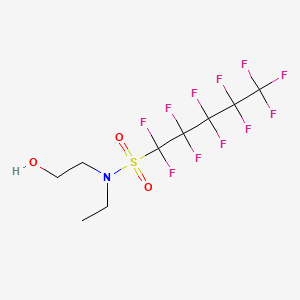
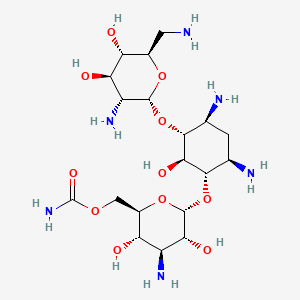


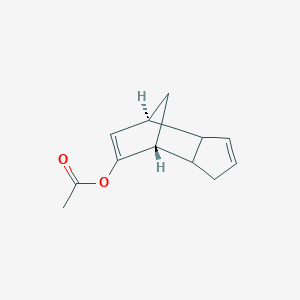
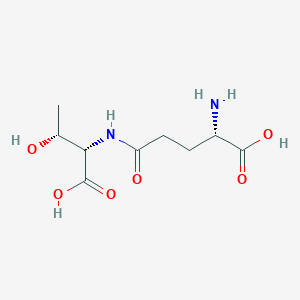
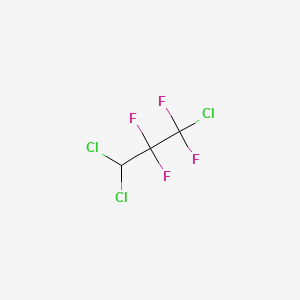
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)
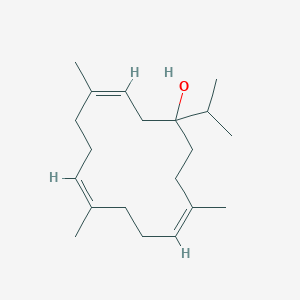
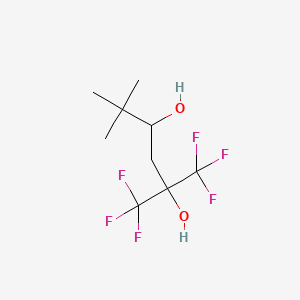

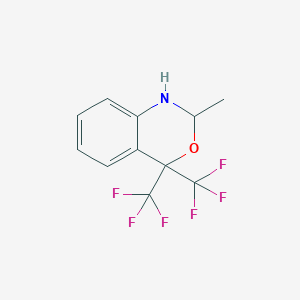
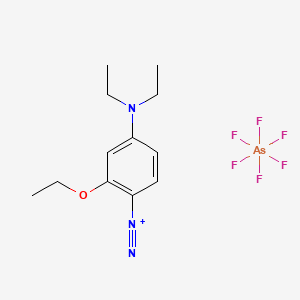
![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)
